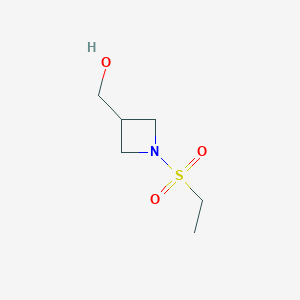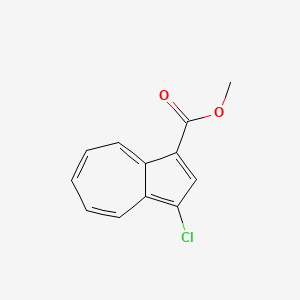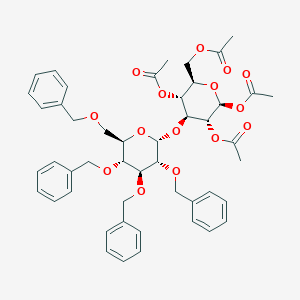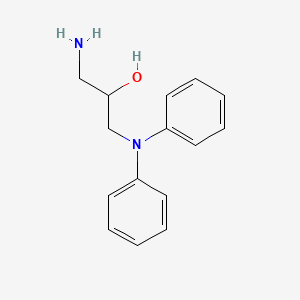
(1-Ethylsulfonylazetidin-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Ethylsulfonylazetidin-3-yl)methanol is an organic compound with the molecular formula C6H13NO3S It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features an ethylsulfonyl group attached to the nitrogen atom and a hydroxymethyl group at the 3-position of the azetidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethylsulfonylazetidin-3-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with azetidine-3-ol hydrochloride.
Sulfonylation: Azetidine-3-ol hydrochloride is reacted with ethanesulfonyl chloride to yield 1-ethylsulfonylazetidin-3-ol.
Oxidation: The 1-ethylsulfonylazetidin-3-ol is then oxidized to 1-ethylsulfonylazetidin-3-one using an oxidizing agent such as TCCA (trichloroisocyanuric acid) in the presence of a catalytic oxammonium reagent.
Reduction: Finally, the 1-ethylsulfonylazetidin-3-one is reduced to this compound
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .
Analyse Des Réactions Chimiques
Types of Reactions
(1-Ethylsulfonylazetidin-3-yl)methanol undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form 1-ethylsulfonylazetidin-3-one.
Reduction: The compound can be reduced back to its alcohol form from the ketone.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Oxidizing Agents: TCCA, oxammonium reagents.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Various halides and nucleophiles under basic or acidic conditions
Major Products
Oxidation: 1-Ethylsulfonylazetidin-3-one.
Reduction: this compound.
Substitution: Various substituted azetidines depending on the nucleophile used
Applications De Recherche Scientifique
(1-Ethylsulfonylazetidin-3-yl)methanol has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including inhibitors of enzymes like Janus kinase (JAK) which are used in the treatment of inflammatory diseases
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in studies to understand the biological activity of azetidine derivatives and their potential therapeutic effects.
Mécanisme D'action
The mechanism of action of (1-Ethylsulfonylazetidin-3-yl)methanol involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile: Another azetidine derivative used as an intermediate in pharmaceutical synthesis.
Baricitinib: A JAK inhibitor with a similar azetidine structure used in the treatment of rheumatoid arthritis.
Uniqueness
(1-Ethylsulfonylazetidin-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxymethyl group at the 3-position allows for further functionalization, making it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C6H13NO3S |
|---|---|
Poids moléculaire |
179.24 g/mol |
Nom IUPAC |
(1-ethylsulfonylazetidin-3-yl)methanol |
InChI |
InChI=1S/C6H13NO3S/c1-2-11(9,10)7-3-6(4-7)5-8/h6,8H,2-5H2,1H3 |
Clé InChI |
HLSTZVKEIZNXGT-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)N1CC(C1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![8-Bromo-2-chloro-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12845059.png)


![Spiro[bicyclo[3.3.1]nona-1(9),5,7-triene-3,4'-pyrrolidine]-2,2',3',4,5'-pentone](/img/structure/B12845069.png)




